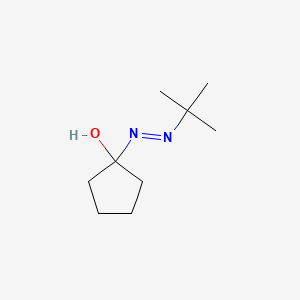
Cyclopentanol, 1-((1,1-dimethylethyl)azo)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25202 g/mol. It is also known by its IUPAC name, 1-(tert-butyldiazenyl)cyclopentan-1-ol. This compound is characterized by the presence of a cyclopentanol ring substituted with a tert-butyl group and an azo group, making it a unique and interesting molecule for various chemical applications.
Méthodes De Préparation
The synthesis of Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) typically involves the reaction of cyclopentanol with tert-butyl nitrite under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the azo group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a metal catalyst, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with different chemical properties.
Applications De Recherche Scientifique
Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) has several scientific research applications across various fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The azo group in the compound can undergo redox reactions, which may play a role in its biological activity. Additionally, the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparaison Avec Des Composés Similaires
Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) can be compared with other similar compounds, such as:
Cyclopentanol: A simpler analog without the azo and tert-butyl groups, used primarily as a solvent and intermediate in organic synthesis.
Cyclopentanone: The oxidized form of cyclopentanol, used in the synthesis of fragrances and pharmaceuticals.
Cyclopentylamine: A derivative where the hydroxyl group is replaced by an amine group, used in the synthesis of various chemicals.
The presence of the azo and tert-butyl groups in Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
50265-78-6 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-(tert-butyldiazenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18N2O/c1-8(2,3)10-11-9(12)6-4-5-7-9/h12H,4-7H2,1-3H3 |
Clé InChI |
KTYBPHCWSCRLKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=NC1(CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



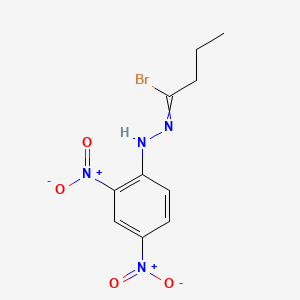
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)
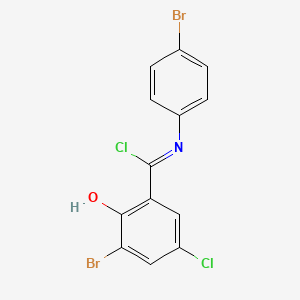

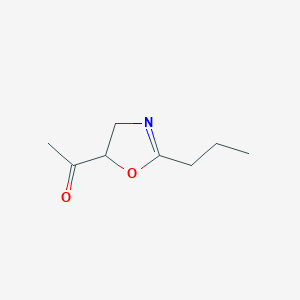
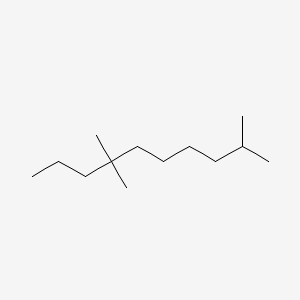
![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)

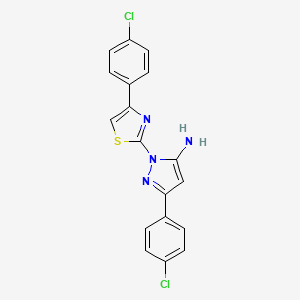
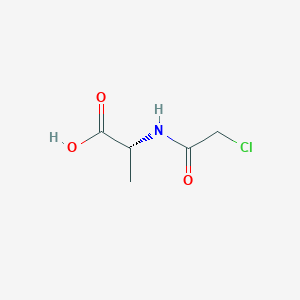
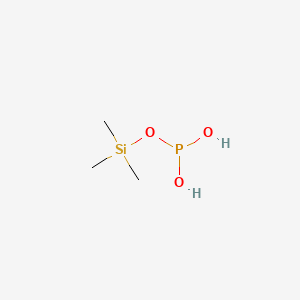
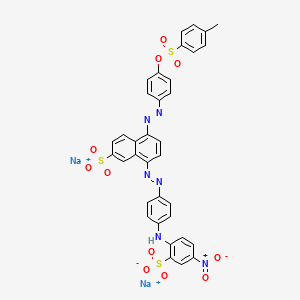
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)
